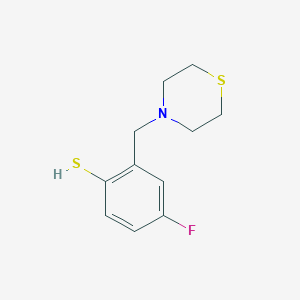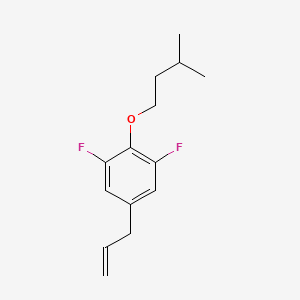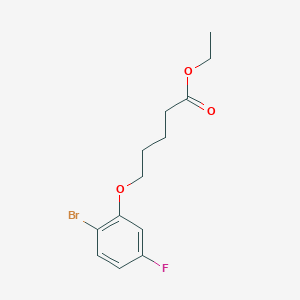
Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate is an organic compound with the molecular formula C₁₃H₁₆BrFO₃. It is a member of the ester family, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an alkyl or aryl group. This compound is notable for its unique combination of bromine and fluorine atoms attached to the phenoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-bromo-5-fluorophenol.
Esterification: The phenol is then reacted with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy pentanoates.
Oxidation: Formation of 5-(2-bromo-5-fluoro-phenoxy)pentanoic acid.
Reduction: Formation of 5-(2-bromo-5-fluoro-phenoxy)pentanol.
Scientific Research Applications
Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active phenoxy pentanoic acid, which may interact with cellular enzymes and receptors.
Comparison with Similar Compounds
Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate can be compared with other similar compounds such as:
Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-(2-bromo-4-fluoro-phenoxy)pentanoate: Similar structure but with the fluorine atom in a different position.
Ethyl 5-(2-bromo-5-methyl-phenoxy)pentanoate: Similar structure but with a methyl group instead of fluorine.
Properties
IUPAC Name |
ethyl 5-(2-bromo-5-fluorophenoxy)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(15)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGUFTKUBHCGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
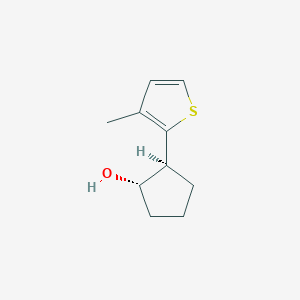
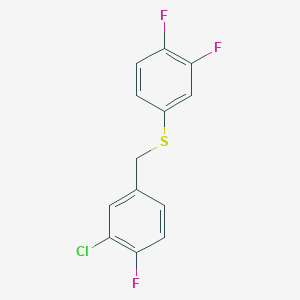
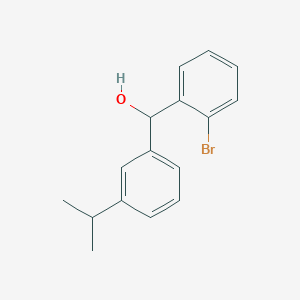
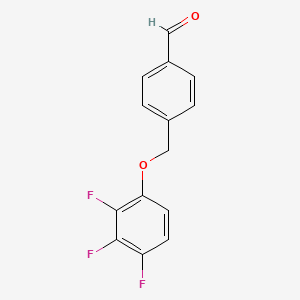
![2-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7993145.png)
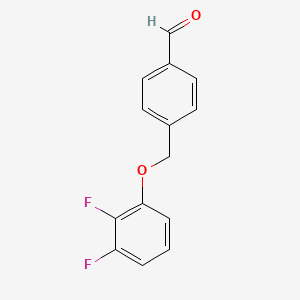
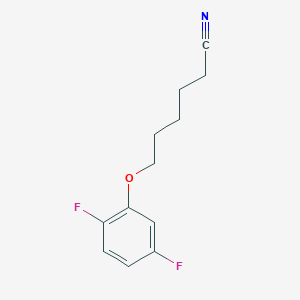

![2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde](/img/structure/B7993172.png)
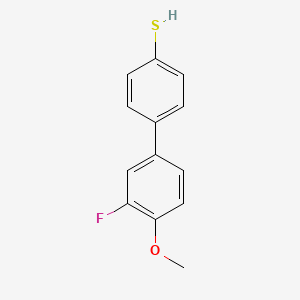
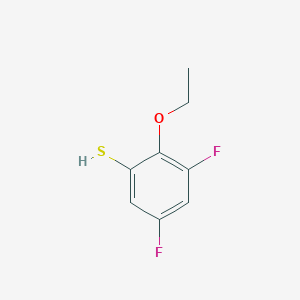
![1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993198.png)
